molecular formula C22H24N2O6S B2843519 (Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-13-3

(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2843519
CAS No.: 864975-13-3
M. Wt: 444.5
InChI Key: MIZXLKUUFPSFLC-FCQUAONHSA-N
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Description

(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzoic acid, ethylamine, and 2-methoxyethylamine. The synthesis may involve the following steps:

    Formation of the benzoyl imine: 3,4-dimethoxybenzoic acid is reacted with ethylamine to form the corresponding benzoyl imine.

    Cyclization: The benzoyl imine is then reacted with 2-methoxyethylamine and a suitable cyclizing agent to form the benzothiazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the imine group, converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Benzothiazole derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may exhibit similar activities and could be explored for drug development.

Medicine

Due to its potential biological activities, the compound may be investigated for therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial chemistry, the compound may be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate would depend on its specific biological target. Generally, benzothiazole derivatives interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may inhibit or activate specific pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound of the class, known for its wide range of biological activities.

    2-Aminobenzothiazole: A derivative with significant antimicrobial properties.

    6-Methoxybenzothiazole: Known for its potential anticancer activity.

Uniqueness

(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is unique due to the presence of multiple functional groups, including the imine, ester, and methoxy groups

Properties

IUPAC Name

ethyl 2-(3,4-dimethoxybenzoyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S/c1-5-30-21(26)15-6-8-16-19(13-15)31-22(24(16)10-11-27-2)23-20(25)14-7-9-17(28-3)18(12-14)29-4/h6-9,12-13H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZXLKUUFPSFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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